3-[(Benzylsulfanyl)methyl]-6-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
Benzyl [6-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide is a heterocyclic compound that combines the structural features of triazole, thiadiazole, and furan rings. This compound is of significant interest due to its potential pharmacological activities and applications in medicinal chemistry. The unique fusion of these rings imparts specific chemical properties and biological activities, making it a valuable target for drug design and development .
Preparation Methods
The synthesis of benzyl [6-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved by cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives.
Introduction of the thiadiazole ring: The triazole intermediate is then reacted with sulfur-containing reagents to form the thiadiazole ring.
Attachment of the furan ring: The furan ring is introduced through a coupling reaction with the triazolothiadiazole intermediate.
Benzylation: Finally, the benzyl group is attached to the compound through a nucleophilic substitution reaction.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
Benzyl [6-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced sulfur-containing derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Benzyl [6-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide has a wide range of scientific research applications, including:
Chemistry: The compound serves as a valuable intermediate in the synthesis of other heterocyclic compounds and can be used in various organic transformations.
Biology: It exhibits potential biological activities such as antimicrobial, anticancer, and anti-inflammatory properties, making it a candidate for drug development.
Medicine: The compound’s pharmacological activities are being explored for the treatment of various diseases, including infections and cancer.
Mechanism of Action
The mechanism of action of benzyl [6-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
Benzyl [6-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide can be compared with other similar compounds, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure but may have different substituents, leading to variations in their biological activities and properties.
Oxadiazole derivatives: These compounds contain an oxadiazole ring instead of a thiadiazole ring, resulting in different chemical and biological properties.
Benzothiazole derivatives: These compounds have a benzothiazole ring instead of a triazolothiadiazole ring, leading to distinct pharmacological activities.
The uniqueness of benzyl [6-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide lies in its specific combination of rings and substituents, which impart unique chemical properties and potential biological activities.
Properties
Molecular Formula |
C15H12N4OS2 |
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Molecular Weight |
328.4 g/mol |
IUPAC Name |
3-(benzylsulfanylmethyl)-6-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H12N4OS2/c1-2-5-11(6-3-1)9-21-10-13-16-17-15-19(13)18-14(22-15)12-7-4-8-20-12/h1-8H,9-10H2 |
InChI Key |
RJJADQQTKLTNNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSCC2=NN=C3N2N=C(S3)C4=CC=CO4 |
Origin of Product |
United States |
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